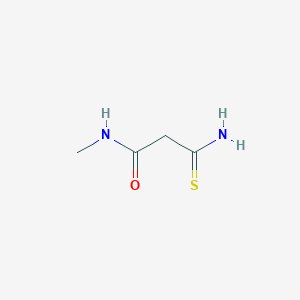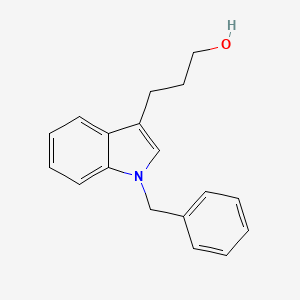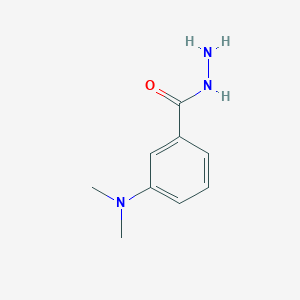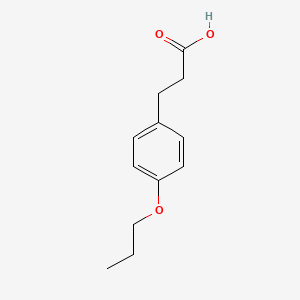
3-(4-Propoxyphenyl)propanoic acid
概要
説明
3-(4-Propoxyphenyl)propanoic acid, also known as “4-propoxybenzoic acid” or “4-propoxybenzoate”, is an organic compound with a molecular formula of C9H10O3. It is a white solid that is insoluble in water and has a melting point of 135 °C (275 °F). 4-Propoxybenzoic acid has a wide range of applications in the scientific and industrial fields, including its synthesis, use as a catalyst, and its role as an active ingredient in various drugs.
科学的研究の応用
Renewable Building Blocks in Material Science
3-(4-Hydroxyphenyl)propanoic acid, a compound related to 3-(4-Propoxyphenyl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This is significant in materials science, where it paves the way for a multitude of applications due to its sustainable alternative to phenol and ability to provide specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules (Trejo-Machin et al., 2017).
Enhancing Chemical Stability and Liposolubility
Synthesis of derivatives of 2-hydroxy-3-(3,4-dihydroxyphenyl)propanoic acid, like 2-Acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, has been conducted to improve chemical stability and liposolubility. This process also allows for the release of bioactive compounds upon hydrolysis (Chen et al., 2016).
Antioxidant Activity
Research has focused on developing synthetic methods for compounds such as ((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles. These compounds are derived from this compound and exhibit significant antioxidant activity, which is a critical area of interest in pharmacology and biochemistry (Dovbnya et al., 2022).
Organotin Complexes in Cancer Research
Novel triphenyltin(IV) compounds with derivatives of propanoic acid, such as 3-(4,5-diphenyloxazol-2-yl)propanoic acid, have shown promising results in the synthesis and antiproliferative activity against various human cancer cell lines. This research highlights the potential of such compounds in the development of new cancer therapies (Pantelić et al., 2021).
Synthesis and Cytotoxicity of Natural Esters
The synthesis of natural esters such as 3-(3,4-dimethoxyphenyl)propyl-3-(3,4-dimethoxyphenyl)propanoate and its analogues has been explored. These compounds have shown moderate inhibitory effects on tumor cell lines, indicating their potential use in cancer treatment (Hu et al., 2005).
作用機序
Mode of Action
The mode of action of 3-(4-Propoxyphenyl)propanoic acid is currently unknown . The compound’s interactions with its potential targets and the resulting changes at the molecular level are subjects of ongoing research.
Pharmacokinetics
The compound has a high GI absorption and is BBB permeant . . These properties suggest that the compound might have good bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
生化学分析
Cellular Effects
The effects of 3-(4-Propoxyphenyl)propanoic acid on various cell types and cellular processes are profound. In macrophages, this compound has been shown to reduce lipid accumulation and inhibit foam cell formation, which is crucial in the context of atherosclerosis . It influences cell signaling pathways by modulating the expression of genes involved in cholesterol efflux, such as ABCA1 and SR-B1. Furthermore, this compound can impact cellular metabolism by altering the oxidative stress response and inflammation pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on enzymes, leading to either inhibition or activation of their catalytic activities. For instance, its interaction with COX enzymes results in the inhibition of prostaglandin synthesis, reducing inflammation. Additionally, this compound can modulate gene expression by influencing transcription factors and signaling molecules, thereby altering cellular responses to external stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its efficacy may diminish over prolonged periods due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained anti-inflammatory and lipid-lowering effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced inflammation and improved lipid metabolism. At higher doses, it may cause toxic or adverse effects, including gastrointestinal disturbances and liver toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to fatty acid metabolism. It interacts with enzymes such as COX and LOX, influencing the production of metabolites like prostaglandins and leukotrienes. These interactions can alter metabolic flux and metabolite levels, impacting various physiological processes. Additionally, the compound may undergo biotransformation, leading to the formation of active metabolites that contribute to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as lipid solubility and affinity for transport proteins, which determine its accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in lipid metabolism and oxidative stress responses. These interactions are essential for the compound’s overall biochemical effects .
特性
IUPAC Name |
3-(4-propoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-4,6-7H,2,5,8-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFMLHAGBATXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367323 | |
| Record name | 3-(4-propoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3243-40-1 | |
| Record name | 3-(4-propoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-propoxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)


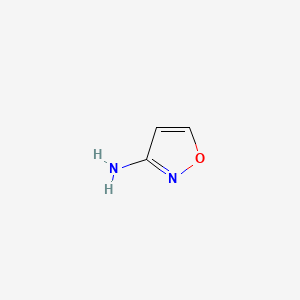
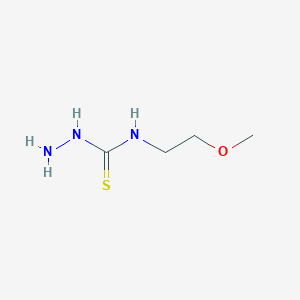


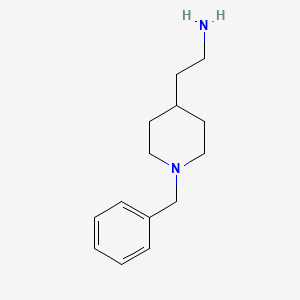
![2-[(3-Aminopyridin-4-yl)amino]ethanol](/img/structure/B1271204.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile](/img/structure/B1271205.png)
